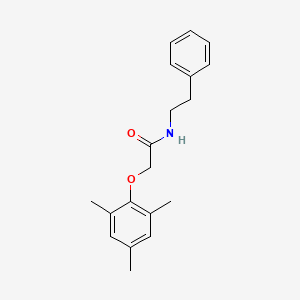

N-(2-phenylethyl)-2-(2,4,6-trimethylphenoxy)acetamide

Description

N-(2-Phenylethyl)-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a phenylethylamine moiety attached to the nitrogen of the acetamide group and a 2,4,6-trimethylphenoxy (mesityloxy) substituent on the adjacent carbon. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the aromatic mesityloxy group, which may influence membrane permeability and target binding.

Properties

IUPAC Name |

N-(2-phenylethyl)-2-(2,4,6-trimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-14-11-15(2)19(16(3)12-14)22-13-18(21)20-10-9-17-7-5-4-6-8-17/h4-8,11-12H,9-10,13H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKOLIKKVHCFEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OCC(=O)NCCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves the reaction of 2-(2,4,6-trimethylphenoxy)acetic acid with 2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of N-(2-phenylethyl)-2-(2,4,6-trimethylphenoxy)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The phenylethyl and trimethylphenoxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

N-(2-phenylethyl)-2-(2,4,6-trimethylphenoxy)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. The phenylethyl group can interact with hydrophobic pockets in proteins, while the trimethylphenoxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamides

Key Observations:

- Phenylethyl vs. Aromatic Nitrogen Substituents: The 2-phenylethyl group in the target compound and iCRT3 enhances interaction with hydrophobic binding pockets, as seen in iCRT3's inhibition of β-catenin-TCF interactions .

- Mesityloxy vs. In contrast, methoxy or chloro substituents (e.g., in pesticide acetamides like alachlor ) prioritize herbicide activity through electron-withdrawing effects.

Pharmacological and Mechanistic Differences

Wnt/β-Catenin Pathway Inhibitors

Nrf2-ARE Pathway Activators

Opioid Receptor Modulators

- Ocfentanil: Retains the phenylethyl group but incorporates a piperidinyl-methoxy structure, enabling µ-opioid receptor agonism . This highlights how minor substitutions (e.g., methoxy vs. mesityloxy) redirect activity toward neurological targets.

Physicochemical and Pharmacokinetic Profiles

- Lipophilicity : The mesityloxy group in the target compound and CPN-9 elevates logP values (~3.9 for CPN-9 ), favoring CNS penetration. In contrast, polar substituents in pesticide acetamides (e.g., chloro groups in alachlor ) reduce logP for soil mobility.

- Metabolic Stability : Methyl groups on the mesityloxy ring may slow oxidative metabolism compared to methoxy or chloro analogues, as seen in CPN-9’s sustained Nrf2 activation .

Biological Activity

N-(2-phenylethyl)-2-(2,4,6-trimethylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

N-(2-phenylethyl)-2-(2,4,6-trimethylphenoxy)acetamide features a phenylethyl group and a trimethylphenoxy moiety. The presence of multiple methyl groups on the phenoxy ring enhances its lipophilicity and may influence its interaction with biological targets. The compound is synthesized through the reaction of 2-(2,4,6-trimethylphenoxy)acetic acid with 2-phenylethylamine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane (DCM) at controlled temperatures.

The biological activity of N-(2-phenylethyl)-2-(2,4,6-trimethylphenoxy)acetamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, influencing metabolic pathways.

- Receptor Binding : It can bind to receptors involved in neurotransmission and cellular signaling, modulating their activity through hydrophobic interactions and hydrogen bonding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties by inhibiting acetylcholinesterase activity and reducing oxidative stress .

- Antibacterial and Anti-inflammatory Properties : The trimethylphenoxy group may contribute to antibacterial and anti-inflammatory effects, making it a candidate for therapeutic applications in infectious diseases .

- Cytotoxic Activity : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating potential in oncology .

Table 1: Summary of Biological Activities

Notable Research Findings

- Neuroprotective Mechanisms : A study demonstrated that derivatives similar to N-(2-phenylethyl)-2-(2,4,6-trimethylphenoxy)acetamide can protect neuronal cells from oxidative damage by modulating antioxidant enzyme levels .

- Cytotoxicity in Cancer Models : In vitro experiments revealed that the compound exhibits selective cytotoxicity towards specific cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

- Enzyme Interaction Studies : Detailed kinetic studies have shown that the compound acts as a non-competitive inhibitor for certain enzymes involved in metabolic processes, suggesting a potential role in metabolic regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.